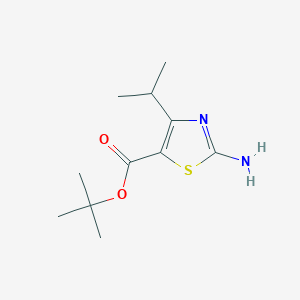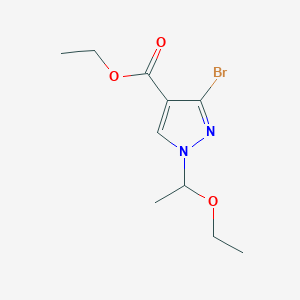![molecular formula C24H28N2O3S B2700530 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole CAS No. 878060-55-0](/img/structure/B2700530.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole, also known as AZ-23, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the regulation of cell proliferation and inflammation. 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition leads to the activation of the protein kinase A (PKA) pathway, which in turn inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole for lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it an ideal tool for studying the role of these pathways in disease models. However, one of the limitations of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new formulations that improve its solubility and bioavailability could enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole involves a multi-step process that includes the condensation of 1H-indole-3-carboxaldehyde with 2-methylbenzenesulfonylhydrazide, followed by the reaction with 2-oxo-N-(2-oxoazepan-1-yl)acetamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anti-proliferative and anti-inflammatory properties of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole, suggesting its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-10-4-5-11-20(19)18-30(28,29)23-16-26(22-13-7-6-12-21(22)23)17-24(27)25-14-8-2-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLRHDGKPEDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-{3-[(2-methylphenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

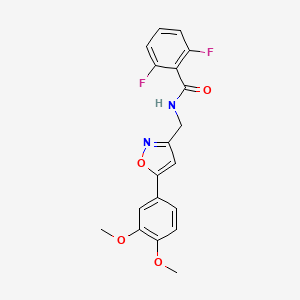
![6-[(4-Chlorophenyl)methyl]-8-(3,4-dimethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2700449.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2700450.png)
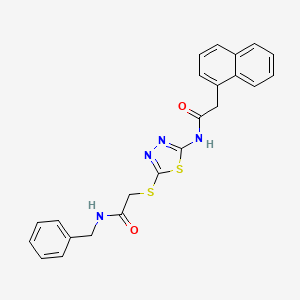
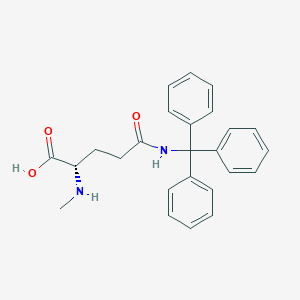
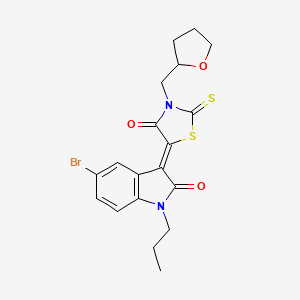
![N-(4-ethoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2700459.png)
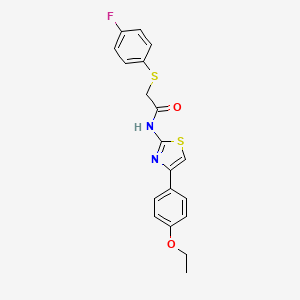
![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)
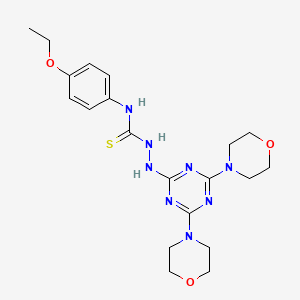
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)
